molecular formula C19H21ClN2O2 B5707059 N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide

N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide

Cat. No. B5707059
M. Wt: 344.8 g/mol
InChI Key: WNVZYZYDEMILPC-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, also known as ML-18, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the sigma-2 receptor, which has been implicated in various physiological and pathological processes. In

Mechanism of Action

N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide acts as a selective antagonist of the sigma-2 receptor, which is a poorly understood receptor that has been implicated in various physiological and pathological processes. The exact mechanism of action of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide is not fully understood, but it is thought to modulate the activity of the sigma-2 receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and modulation of ion channel activity. It has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and glutamate.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the sigma-2 receptor and its potential as a chemotherapeutic agent. However, it also has several limitations, including its relatively low potency and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, including the development of more potent and selective sigma-2 receptor ligands, the elucidation of the exact mechanism of action of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, and the exploration of its potential applications in various neurological disorders. Additionally, further studies are needed to explore the potential toxicity and side effects of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 3-chloro-2-(1-piperidinyl)aniline with 2-methoxybenzoyl chloride, followed by purification and characterization. The yield and purity of the final product can be optimized through various modifications of the reaction conditions.

Scientific Research Applications

N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-tumor activity in various cancer cell lines, and may have potential as a chemotherapeutic agent. In neuroscience, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been used to study the sigma-2 receptor and its role in various neurological disorders. It has also been used in drug discovery efforts to develop novel sigma-2 receptor ligands.

properties

IUPAC Name

N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-17-11-4-3-8-14(17)19(23)21-16-10-7-9-15(20)18(16)22-12-5-2-6-13-22/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVZYZYDEMILPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide

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